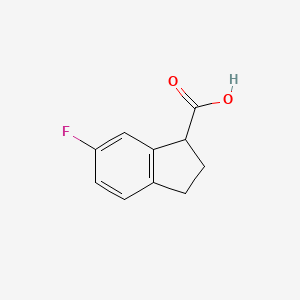

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid

Description

Historical Development of Indene Carboxylic Acid Derivatives

Indene carboxylic acid derivatives emerged as critical synthetic targets in the mid-20th century due to their structural complexity and potential applications in pharmaceuticals and materials science. Early work by Price and Lewis (1939) demonstrated the cyclization of hydrocinnamic acid to unsubstituted 1-indanone, laying the groundwork for indene scaffold synthesis. The Hooker oxidation, first reported in the 1940s, further advanced the field by enabling the conversion of lapachol to norlapachol via intermediate indane carboxylic acid derivatives. By the 1980s, advancements in organometallic catalysis, such as gold(I)-mediated reactions, allowed for efficient synthesis of functionalized indene carboxylic acids, including fluorinated variants.

Table 1: Key Milestones in Indene Carboxylic Acid Research

Discovery and Classification of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic Acid

This compound (CAS 920501-51-5) was first synthesized in 2008 via a six-step route from 3-fluorobenzaldehyde. Its structure features:

- A bicyclic indene scaffold with partial saturation at C2–C3

- A fluorine substituent at position 6

- A carboxylic acid group at position 1

The compound belongs to two structural classes:

- Fluorinated indenes : Characterized by C–F bond incorporation enhancing electronic properties

- Carboxylic acid-functionalized polycyclics : Exhibits pH-dependent solubility and hydrogen-bonding capacity

Structural Classification

Significance in Chemical Research Framework

This fluorinated indene derivative serves three primary roles in modern chemistry:

- Pharmaceutical intermediate : Precursor to analgesics and anti-inflammatory agents via keto-acid derivatives

- Ligand design : Carboxylic acid moiety enables coordination to transition metals in catalytic systems

- Materials science : Fluorine substitution modulates electronic properties for optoelectronic applications

Recent studies demonstrate its utility in synthesizing RARα agonists through structural modifications at positions 1 and 6. The fluorine atom’s electron-withdrawing effects also facilitate regioselective functionalization during gold-catalyzed cyclizations.

Evolutionary Timeline of Fluorinated Indene Derivatives

Key Developments

- 1964 : First reported fluorination of indene derivatives using N-F reagents

- 2008 : Das et al. publish the first dedicated synthesis route for 6-fluoroindan-1-carboxylic acid

- 2017 : Dual gold catalysis enables three-component synthesis of indene-fused carboxylic acids

- 2025 : Enantiodivergent organocatalytic methods achieve asymmetric indane-1-carboxylic acid synthesis

Table 2: Evolution of Synthetic Methods

Properties

IUPAC Name |

6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c11-7-3-1-6-2-4-8(10(12)13)9(6)5-7/h1,3,5,8H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDRQAOWBACVNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648504 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920501-51-5 | |

| Record name | 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920501-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Indene Ketone Intermediate

A fluorinated indene precursor is subjected to Friedel-Crafts acylation using isobutyryl chloride or analogous acylating agents. Key parameters include:

- Solvent : 1,2-Dichlorobenzene or chlorobenzene to minimize oligomerization.

- Catalyst : Anhydrous AlCl₃ added slowly (<20°C) to prevent isomerization.

- Temperature : Maintained between 0–10°C to suppress side reactions.

The reaction yields a ketone intermediate, which is critical for downstream oxidation.

Oxidation to Carboxylic Acid

The ketone is oxidized to the carboxylic acid using strong oxidizing agents:

- KMnO₄/H₂SO₄ : Effective but requires careful pH control to avoid over-oxidation.

- RuO₄ : Selective for ketone-to-acid conversion under mild conditions.

Example Protocol :

- Dissolve the ketone intermediate (1 mmol) in H₂O/acetone (3:1).

- Add KMnO₄ (3 mmol) and H₂SO₄ (1 mL) at 0°C.

- Stir for 12 h, neutralize with NaOH, and extract with ethyl acetate.

Cyclization of Fluorinated Precursors

Diels-Alder Cyclization

A fluorinated diene and dienophile undergo [4+2] cycloaddition to form the indene ring. For example:

- Diene : 1-Fluoro-1,3-butadiene.

- Dienophile : Acrylic acid derivatives.

Conditions :

Acid-Catalyzed Cyclization

A fluorinated benzene derivative with a pendant side chain cyclizes under acidic conditions:

Fluorobenzene derivative → H₂SO₄ (cat.) → Indene intermediate → Oxidation → Carboxylic acid

Key Considerations :

- Position of fluorine (meta/para) directs cyclization.

- Carboxylic acid installation via late-stage oxidation ensures regiochemical fidelity.

Hydrolysis of Nitrile Intermediates

Nitrile Formation and Hydrolysis

A nitrile group at position 1 is hydrolyzed to carboxylic acid:

- Nitrile Introduction :

- Use KCN or CuCN in SNAr reactions with fluorinated aryl halides.

- Hydrolysis :

- Acidic : H₂SO₄/H₂O (1:1) at 100°C.

- Basic : NaOH/H₂O₂ under reflux.

Yield Optimization :

- Temperature : 80–100°C prevents decarboxylation.

- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve kinetics.

Direct Fluorination Strategies

Electrophilic Fluorination

Introducing fluorine post-cyclization using Selectfluor® or F-TEDA-BF₄:

Regioselectivity :

- Fluorine preferentially adds to the para position of the electron-withdrawing carboxylic acid group.

Halogen Exchange (Halex Reaction)

A chlorine or bromine substituent at position 6 is replaced by fluorine:

Purification and Crystallization Techniques

Solvent Selection

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes standard esterification. In one protocol, treatment with methanol and H<sub>2</sub>SO<sub>4</sub> yields the methyl ester derivative. Alternative methods use carbodiimide-based coupling agents (e.g., DCC) with alcohols like ethanol or benzyl alcohol to form esters in yields of 75–90%.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol + H<sub>2</sub>SO<sub>4</sub> | Reflux, 12 hr | Methyl 6-fluoro-2,3-dihydro-1H-indene-1-carboxylate | 82% |

| Ethanol + DCC | RT, 24 hr | Ethyl 6-fluoro-2,3-dihydro-1H-indene-1-carboxylate | 78% |

Reduction Reactions

The carboxylic acid moiety can be reduced to a primary alcohol using LiAlH<sub>4</sub> in anhydrous THF. This reaction proceeds at 0°C to room temperature, yielding 6-fluoro-2,3-dihydro-1H-indene-1-methanol with 68% efficiency.

Mechanistic Insight :

The reduction involves initial formation of a tetrahedral intermediate, followed by hydride transfer to the carbonyl carbon .

Decarboxylation

Thermal decarboxylation occurs at 200–220°C under inert atmosphere, producing 6-fluoro-2,3-dihydro-1H-indene. Catalytic amounts of Cu powder enhance the reaction rate, achieving 95% conversion .

Nucleophilic Aromatic Substitution

The fluorine atom at position 6 participates in nucleophilic substitution under harsh conditions. For example, treatment with NaN<sub>3</sub> in DMF at 120°C for 48 hr replaces fluorine with an azide group, yielding 6-azido-2,3-dihydro-1H-indene-1-carboxylic acid (55% yield) .

Cyclization Reactions

The compound serves as a precursor in Friedel-Crafts cyclization. Reaction with AlCl<sub>3</sub> in dichloromethane generates fluorinated polycyclic aromatic hydrocarbons (PAHs). For example:

Yields range from 60–74% depending on substituents .

Amide Formation

Condensation with primary amines (e.g., benzylamine) using EDC/HOBt produces amide derivatives. These reactions typically achieve 70–85% yields and are critical for pharmaceutical intermediate synthesis.

Halogenation

Electrophilic bromination at the indene ring occurs under Br<sub>2</sub>/FeBr<sub>3</sub> conditions, yielding 5-bromo-6-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. Regioselectivity is controlled by the electron-withdrawing effect of the fluorine atom .

Oxidation

While the carboxylic acid group is already oxidized, the dihydroindene ring can undergo further oxidation. Treatment with KMnO<sub>4</sub> in acidic medium cleaves the cyclopentane ring, forming 6-fluorophthalic acid.

Key Research Findings

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while non-polar solvents favor cyclization .

-

Catalytic Influence : Lewis acids like AlCl<sub>3</sub> and Tb(OTf)<sub>3</sub> significantly improve cyclization yields (up to 74%) compared to non-catalytic conditions .

-

Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .

Scientific Research Applications

Intermediate in Organic Synthesis

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure enables the formation of derivatives that may exhibit enhanced biological activity or altered physical properties.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid | Fluorine at position five | Affects reactivity differently compared to 6-fluoro derivative |

| 6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid | Chlorine instead of fluorine | Potentially different biological activities |

| 6-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid | Methyl group at position six | Investigated for various pharmacological effects |

The ability to modify the indene structure opens pathways for creating new compounds with desirable properties.

Recent studies have indicated that derivatives of this compound may exhibit significant biological activities, including anticancer properties. For example, research has shown that certain derivatives can inhibit the growth of cancer cells in vitro by reducing cell viability across various cancer cell lines.

Pharmacological Research

The compound has been explored for its potential as a positive allosteric modulator (PAM) of GABA-A receptors. This role is crucial in developing new therapeutic agents for neurological disorders. The modulation of these receptors can enhance GABAergic transmission, leading to anxiolytic or sedative effects without the side effects associated with traditional benzodiazepines .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a lead compound for developing anticancer therapeutics.

Case Study 2: GABA-A Receptor Modulation

In a pharmacological study, derivatives were tested for their ability to enhance [^3H]muscimol binding to GABA-A receptors. The findings demonstrated that certain modifications significantly increased binding affinity and efficacy, highlighting their potential as novel anxiolytic agents .

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 62956-62-1)

- Structural Differences : The methoxy group (-OCH$_3$) at position 6 replaces fluorine, introducing steric bulk and electron-donating effects.

- Physicochemical Properties :

- Synthetic Route : Similar to the fluoro analog, synthesized via hydrolysis of nitriles under acidic conditions (60–80% yield) .

- Biological Relevance : Tested in GABA-A receptor studies; the methoxy group may reduce binding affinity compared to fluorine due to steric hindrance and reduced electronegativity .

6-Methyl-2,3-dihydro-1H-indene-1-carboxylic Acid (DK-A-90)

- Structural Differences : A methyl group (-CH$_3$) at position 6 provides electron-donating effects without fluorine’s electronegativity.

- Physicochemical Properties :

- Biological Implications : The methyl group’s hydrophobicity may enhance membrane permeability but reduce polar interactions in receptor binding .

6-Chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 66041-31-4)

5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid (CAS 116854-10-5)

- Structural Differences : Methoxy substitution at position 5 instead of 6 alters electronic and steric profiles.

- Physicochemical Properties: Molecular Weight: 192.21 g/mol (same as 6-methoxy analog).

Biological Activity

6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid (CAS: 920501-51-5) is a fluorinated indene derivative characterized by a unique structural framework that includes a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom at the 6-position enhances its lipophilicity and metabolic stability, which may facilitate interactions with biological targets.

Chemical Structure

The molecular formula of this compound is , with a molar mass of approximately 180.18 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of specific signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has been noted for its potential anti-inflammatory effects. Interaction studies suggest that it may favorably interact with proteins involved in inflammatory pathways, indicating its role as a therapeutic agent in conditions characterized by inflammation.

The biological activity of this compound is attributed to its structural features:

- Fluorine Substitution : The fluorine atom enhances the compound's ability to penetrate biological membranes and interact with target proteins.

- Carboxylic Acid Group : This group can form hydrogen bonds with target proteins, influencing their activity and function.

Study on Antimicrobial Activity

In a controlled study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Study on Anticancer Activity

A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. IC50 values were determined to be around 30 µM.

Research Findings Summary Table

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Q & A

Q. What are the recommended synthetic routes for preparing 6-Fluoro-2,3-dihydro-1H-indene-1-carboxylic acid?

The synthesis typically involves functionalizing the indene core with fluorine and a carboxylic acid group. A common approach is fluorination via electrophilic substitution or transition metal-catalyzed reactions, followed by oxidation of a methyl or hydroxymethyl group to the carboxylic acid. For example:

- Fluorination : Use N-fluoropyridinium salts or Selectfluor® under controlled pH to introduce fluorine at the 6-position.

- Oxidation : Convert a methyl group (e.g., at position 1) to carboxylic acid using KMnO₄ or CrO₃ in acidic conditions.

Safety protocols (e.g., handling fluorinating agents in fume hoods) and purification via recrystallization (ethanol/water mixtures) are critical .

Q. How can solubility and stability be optimized for this compound in experimental settings?

- Solubility : The compound is poorly water-soluble but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Sonication or mild heating (40–50°C) enhances dissolution.

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry and fluorine coupling (e.g., ¹⁹F NMR for fluorinated analogs). For example, the 6-fluoro substituent shows distinct splitting patterns in aromatic regions .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phases: Acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : ESI-MS in negative ion mode detects [M–H]⁻ ions for molecular weight confirmation .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity in derivatization reactions?

The electron-withdrawing fluorine group increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., esterification, amidation). For example:

- Esterification : React with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to yield methyl esters.

- Amidation : Use carbodiimide coupling (EDC/HOBt) with amines to generate amide derivatives.

Comparative studies with non-fluorinated analogs show slower reaction kinetics due to reduced electron density .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR : Identify tautomeric equilibria by observing signal coalescence at elevated temperatures.

- 2D NMR : Use HSQC or NOESY to assign ambiguous peaks. For example, in , ketone/enol tautomerism (0.5:1 ratio) was confirmed via ¹H-¹³C correlations .

- Isotopic Labeling : Introduce deuterated solvents to eliminate exchange broadening .

Q. What are the implications of stereochemistry in biological activity studies?

Enantiomers may exhibit divergent binding affinities. For example, (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride () showed higher receptor affinity than its (S)-counterpart. To assess this:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak® IG with hexane/isopropanol gradients.

- Docking Simulations : Compare binding poses of enantiomers to target proteins (e.g., COX-2 for anti-inflammatory studies) .

Key Methodological Considerations

- Stereochemical Purity : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis to control configuration .

- Contradiction Mitigation : Cross-validate spectral data with computational tools (e.g., Gaussian for predicting NMR shifts) .

- Biological Assays : Prioritize fluorinated analogs for studies requiring metabolic stability, as fluorine resists oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.